molecular formula C7H13ClN2O2 B1526150 N'-(2-chloroacetyl)-2,2-dimethylpropanehydrazide CAS No. 40016-15-7

N'-(2-chloroacetyl)-2,2-dimethylpropanehydrazide

Cat. No. B1526150
CAS RN: 40016-15-7
M. Wt: 192.64 g/mol
InChI Key: ZBWQOEDUGLTWDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N’-(2-chloroacetyl)-2,2-dimethylpropanehydrazide” is a derivative of chloroacetyl chloride . Chloroacetyl chloride is a reagent commonly used in organic synthesis .


Synthesis Analysis

While specific synthesis methods for “N’-(2-chloroacetyl)-2,2-dimethylpropanehydrazide” are not available, chloroacetyl chloride has been used in the synthesis of various compounds . For instance, it has been used in the N-chloroacetylation of anilines and amines .

Safety And Hazards

The safety data sheet for chloroacetyl chloride indicates that it is toxic if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage .

Future Directions

While specific future directions for “N’-(2-chloroacetyl)-2,2-dimethylpropanehydrazide” are not available, research into compounds that interact with the colchicine site on tubulin is ongoing .

properties

IUPAC Name

N'-(2-chloroacetyl)-2,2-dimethylpropanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClN2O2/c1-7(2,3)6(12)10-9-5(11)4-8/h4H2,1-3H3,(H,9,11)(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBWQOEDUGLTWDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(2-chloroacetyl)-2,2-dimethylpropanehydrazide

Synthesis routes and methods I

Procedure details

5.8 g (49.929 mmol) of 2,2-dimethylpropanehydrazide were dissolved in 600 ml of dry ethyl acetate and heated to reflux. 6.767 g (59.915 mmol) of chloroacetyl chloride, dissolved in 45 ml of dry ethyl acetate, were added dropwise to the solution. The mixture was stirred under reflux for 30 min. After cooling, the reaction mixture was concentrated on a rotary evaporator and the residue was dried under high vacuum. This gave 10.14 g of the title compound. The crude product was reacted further without further purification.
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
6.767 g
Type
reactant
Reaction Step Two
Quantity
45 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Under a nitrogen atmosphere, 2.86 g of 2,2-dimethylpropanohydrazide was dissolved in tetrahydrofuran, and 2.78 g of chloroacetyl chloride was then added at 0° C. The mixture was stirred at room temperature for 18 hours. After aqueous saturated sodium hydrogen carbonate was added, the reaction mixture was extracted with ethyl acetate. The organic layer was washed with aqueous saturated sodium chloride, dried over anhydrous sodium sulfate and then concentrated under reduced pressure to obtain 2.58 g of N′-(chloroacetyl)-2,2-dimethylpropanohydrazide.
Quantity
2.86 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2.78 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(2-chloroacetyl)-2,2-dimethylpropanehydrazide
Reactant of Route 2
Reactant of Route 2
N'-(2-chloroacetyl)-2,2-dimethylpropanehydrazide
Reactant of Route 3
Reactant of Route 3
N'-(2-chloroacetyl)-2,2-dimethylpropanehydrazide
Reactant of Route 4
Reactant of Route 4
N'-(2-chloroacetyl)-2,2-dimethylpropanehydrazide
Reactant of Route 5
N'-(2-chloroacetyl)-2,2-dimethylpropanehydrazide
Reactant of Route 6
Reactant of Route 6
N'-(2-chloroacetyl)-2,2-dimethylpropanehydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.